molecular formula C10H13NO2 B1280625 Benzoic acid, 3-(methylamino)-, ethyl ester CAS No. 192632-34-1

Benzoic acid, 3-(methylamino)-, ethyl ester

Cat. No. B1280625
M. Wt: 179.22 g/mol
InChI Key: TZBSDSALNYZBHA-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-(methylamino)-, ethyl ester” is a chemical compound with the molecular formula C10H13NO2 . It is also known by other names such as Ethyl 3-(methylamino)benzoate .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-(methylamino)-, ethyl ester” contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Polycondensation and Polymer Synthesis

  • Chain-Growth Polycondensation : The polycondensation of m-(octylamino)benzoic acid esters, which include variants of Benzoic acid, 3-(methylamino)-, ethyl ester, was explored for synthesizing well-defined condensation polymers (Sugi, Yokoyama, Furuyama, Uchiyama, & Yokozawa, 2005). This research enhances the development of polymers with specific molecular weights and low polydispersities, improving their utility in various applications.

  • Synthesis of Water-Soluble Polyamides : Chain-growth condensation polymerization of 5-aminoisophthalic acid triethylene glycol ester, which relates closely to Benzoic acid, 3-(methylamino)-, ethyl ester, resulted in well-defined, water-soluble, thermoresponsive hyperbranched polyamides. These polyamides have potential applications in areas sensitive to temperature changes (Ohta, Sakurai, Matsuda, & Yokozawa, 2016).

Pharmaceutical Research and Drug Design

  • Prodrug Design : The study of various esters of benzoic acid, including those structurally related to Benzoic acid, 3-(methylamino)-, ethyl ester, in prodrug design, provides insight into their potential use in drug delivery systems. This research focuses on the chemical and plasma-catalyzed hydrolysis of these esters (Nielsen & Bundgaard, 1987).

Synthesis and Characterization of Derivatives

  • Novel Derivatives Synthesis : Research into the synthesis of novel derivatives of benzoic acid, including 3,5-dinitro-4-methoxyamino-benzoic acid, highlights the chemical versatility and potential applications of Benzoic acid, 3-(methylamino)-, ethyl ester in creating compounds with unique properties (Bem et al., 2018).

Food Industry and Preservation

  • Use as Preservatives : Benzoic acid and its derivatives, including alkyl esters, are commonly used as preservatives in food, cosmetics, and pharmaceutical products. This review covers their widespread occurrence and uses, highlighting their role in ensuring product safety and longevity (del Olmo, Calzada, & Nuñez, 2017).

properties

IUPAC Name

ethyl 3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(7-8)11-2/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSDSALNYZBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465729
Record name Benzoic acid, 3-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylamino)benzoate

CAS RN

192632-34-1
Record name Benzoic acid, 3-(methylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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